molecular formula C3H3Cl2FO B14006611 3-Chloro-2-fluoro-propanoyl chloride

3-Chloro-2-fluoro-propanoyl chloride

Cat. No.: B14006611
M. Wt: 144.96 g/mol
InChI Key: MOJNKGKIJYMEBI-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-propanoyl chloride is an organic compound with the molecular formula C3H4Cl2FO It is a derivative of propanoyl chloride, where the hydrogen atoms on the second and third carbon atoms are substituted with chlorine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-propanoyl chloride typically involves the chlorination and fluorination of propanoyl chloride. One common method is the reaction of propanoyl chloride with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the chlorine atom. The fluorine atom can be introduced using a fluorinating agent such as hydrogen fluoride (HF) or a more selective reagent like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-propanoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it can hydrolyze to form 3-chloro-2-fluoro-propanoic acid and hydrochloric acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form 3-chloro-2-fluoro-propanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) under basic conditions.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Amides, esters, and thioesters.

    Hydrolysis: 3-chloro-2-fluoro-propanoic acid.

    Reduction: 3-chloro-2-fluoro-propanol.

Scientific Research Applications

3-Chloro-2-fluoro-propanoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their structure and function.

    Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-propanoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the chlorine and fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent to introduce the 3-chloro-2-fluoro-propanoyl group into target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-propanoyl chloride: Lacks the fluorine atom, making it less reactive towards nucleophiles.

    2-Fluoro-propanoyl chloride: Lacks the chlorine atom, resulting in different reactivity and selectivity in chemical reactions.

    3-Bromo-2-fluoro-propanoyl chloride: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

Uniqueness

3-Chloro-2-fluoro-propanoyl chloride is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and make it a versatile intermediate in organic synthesis. The combination of these halogens provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

3-chloro-2-fluoropropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl2FO/c4-1-2(6)3(5)7/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJNKGKIJYMEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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